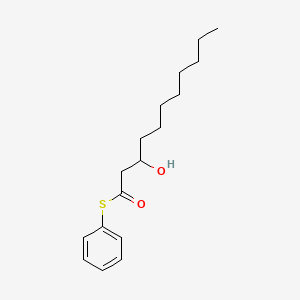
S-Phenyl 3-hydroxyundecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl 3-hydroxyundecanethioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its unique structure, which includes a phenyl group attached to a 3-hydroxyundecanethioate moiety. Thioesters are often used in various chemical reactions and have applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxyundecanethioate typically involves the reaction of a phenyl thiol with a 3-hydroxyundecanoic acid derivative. One common method is the esterification of 3-hydroxyundecanoic acid with phenyl thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 3-hydroxyundecanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: S-Phenyl 3-hydroxyundecanethioate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis. They are often used as substrates or inhibitors in enzymatic reactions to understand enzyme mechanisms and functions.
Medicine: Thioesters have potential applications in drug development. This compound may be explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Phenyl 3-hydroxyundecanethioate involves its interaction with molecular targets through its thioester functional group. Thioesters are known to undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in enzymatic reactions where thioesters act as acyl donors or acceptors. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
S-Phenyl 3-hydroxydecanethioate: Similar structure but with a shorter carbon chain.
S-Phenyl 3-hydroxyundecanoate: An ester analog with an oxygen atom instead of sulfur.
S-Benzyl 3-hydroxyundecanethioate: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness: S-Phenyl 3-hydroxyundecanethioate is unique due to its specific combination of a phenyl group and a 3-hydroxyundecanethioate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.
Properties
CAS No. |
61257-12-3 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
S-phenyl 3-hydroxyundecanethioate |
InChI |
InChI=1S/C17H26O2S/c1-2-3-4-5-6-8-11-15(18)14-17(19)20-16-12-9-7-10-13-16/h7,9-10,12-13,15,18H,2-6,8,11,14H2,1H3 |
InChI Key |
NJAQPUYSZTVEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















